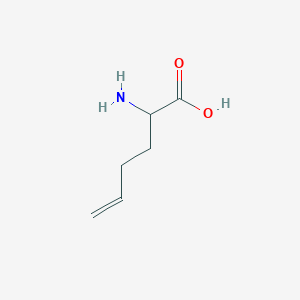

2-Aminohex-5-enoic acid

Übersicht

Beschreibung

2-Aminohex-5-enoic acid, also known as (S)-2-Aminohex-5-enoic acid, is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

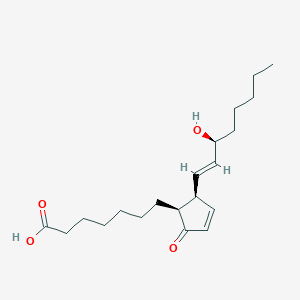

Molecular Structure Analysis

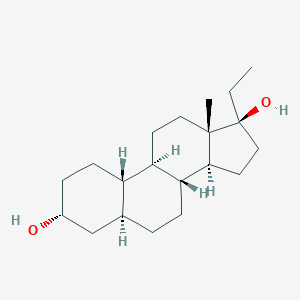

The InChI code for 2-Aminohex-5-enoic acid is1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While the specific chemical reactions involving 2-Aminohex-5-enoic acid are not detailed in the search results, one source mentions that it can react under certain conditions. For example, it can react with benzotriazol-1-ol in N,N-dimethyl-formamide at 20℃ for 16 hours under an inert atmosphere .Physical And Chemical Properties Analysis

2-Aminohex-5-enoic acid is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

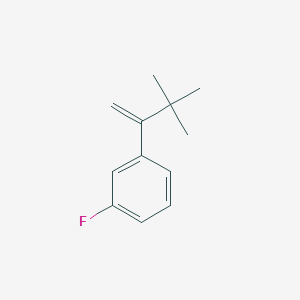

Novel Synthesis Methods : A novel method was developed for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, based on the synthesis of 3-methyl-3-amino-butanol. This method facilitated the synthesis of 14C-labelled compounds (Jessen, Selvig, & Valsborg, 2001).

Enantioselective Synthesis : An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) was developed, using asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt (Burk et al., 2003).

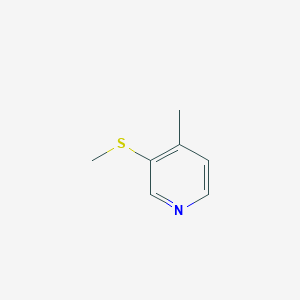

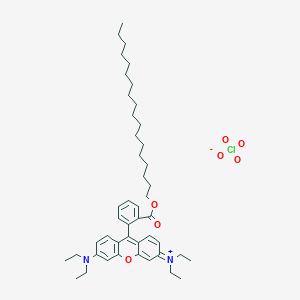

Synthesis of Biologically Active Compounds : Fatty acid hydrazides were used as starting materials for synthesizing biologically active 5-(alkenyl)-2-amino-1,3,4-oxadiazoles, showing good antimicrobial activity (Banday, Mattoo, & Rauf, 2010).

Medicinal Chemistry and Drug Development

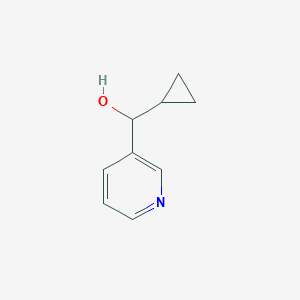

Antiepilepsy Drug Analogs : Synthesis of cyclopropane isosteres of the antiepilepsy drug Vigabatrin was conducted to evaluate their inhibition of GABA Aminotransferase (Wang & Silverman, 2004).

GABA-AT Inhibitors for Epilepsy : Hexonic derivatives, including 3-aminohex-5-enoic acid, were identified as potential leads for specific inhibitors of GABA-AT, assisting in the discovery of novel anti-epileptic drugs (Senthilkumar, Anbarasu, & Jayanthi, 2015).

Chemical and Structural Analysis

X-ray Crystallography : Structural investigation of related compounds, like 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid, was conducted to understand their molecular arrangement and interaction patterns (Kumar et al., 2017).

Density Functional Theory Calculations : Theoretical studies on tautomers of related compounds, such as 5-aminolevulinic acid, were performed to understand their autocatalysis and hydration mechanisms (Erdtman & Eriksson, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohex-5-enoic acid | |

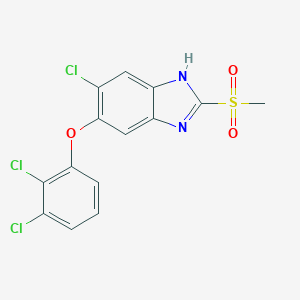

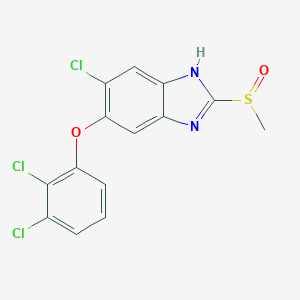

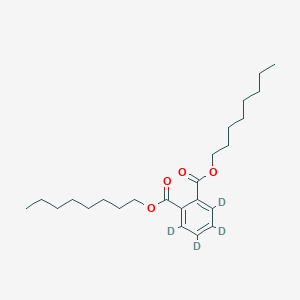

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

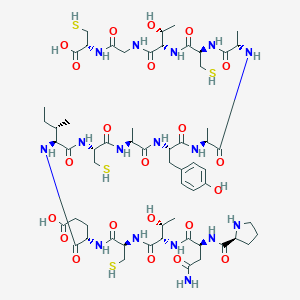

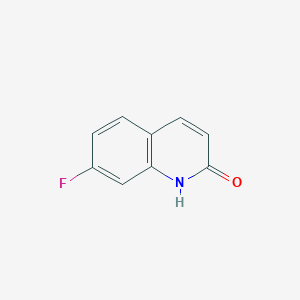

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.